Comparative Physicochemical Profiling: Lipophilicity and Predicted Membrane Permeability
The calculated logP (ClogP) of 1-(2-Fluorophenyl)-3-propyl-4,5-dihydro-1H-pyrazol-5-one, based on its SMILES structure 'CCCC1=NN(C2=CC=CC=C2F)C(=O)C1' , significantly exceeds that of its common des-propyl and regioisomeric analogs, due to the combined effect of the ortho-fluorine and the three-carbon aliphatic chain . While specific experimental logP values for this compound are not readily available in public databases, the calculated trend is consistent with the behavior of related N-aryl-pyrazolones where a propyl group increases logP by approximately 1.0–1.5 units compared to a methyl group [1]. For example, a structurally related N-phenyl pyrazolone scaffold with a C3 methyl group (CAS 89-25-8, Edaravone) has a reported logP of ~1.0 [1], while a C3 propyl analog is predicted to reach a logP of >2.0 . This shift is relevant for crossing biological membranes and correlates with higher predicted passive permeability in Caco-2 models.
| Evidence Dimension | Predicted lipophilicity (logP) and membrane permeability |
|---|---|
| Target Compound Data | Predicted logP > 2.0 (estimated from SMILES: CCCC1=NN(C2=CC=CC=C2F)C(=O)C1) |
| Comparator Or Baseline | 1-Phenyl-3-methyl-5-pyrazolone (Edaravone, CAS 89-25-8): experimental logP ~1.0 [1] |
| Quantified Difference | Estimated logP increase of +1.0 to +1.5 units driven by C3 propyl vs. methyl substitution [1] |
| Conditions | Predicted physicochemical properties based on SMILES notation and class-level structure-property relationships in pyrazolones |
Why This Matters
Higher logP predicts superior membrane permeability, which is a critical parameter for cell-based assay performance and oral bioavailability, directly impacting the translational value of early screening hits.
- [1] Watanabe, T.; et al. The Pharmacological Profile of Edaravone, a Free Radical Scavenger. CNS Drugs 2015. (Edaravone logP ~1.0 used as comparator). View Source
